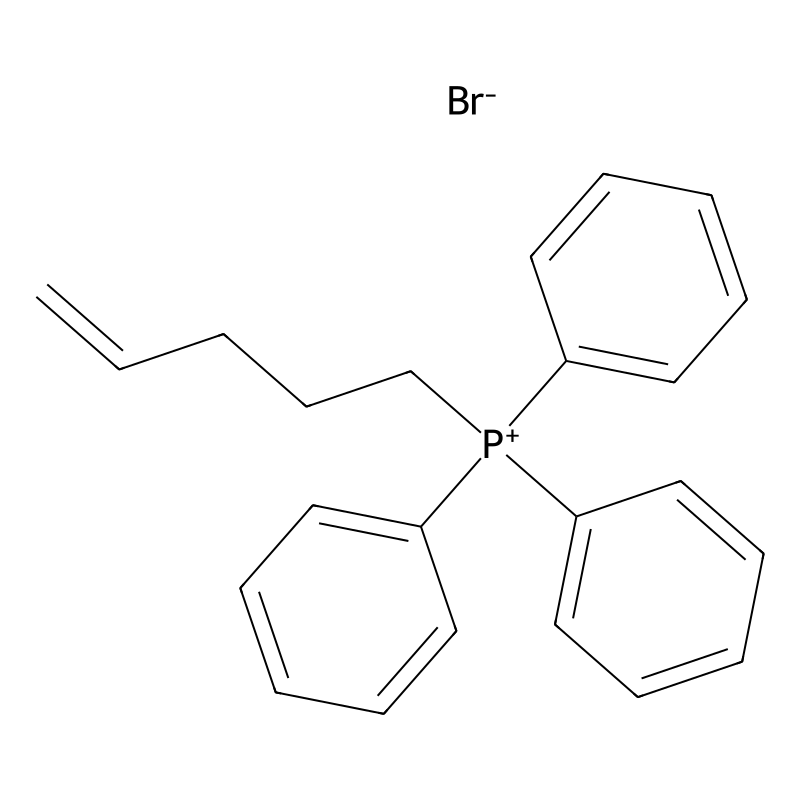

(4-Pentenyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mitochondrial Targeting:

(4-Pentenyl)triphenylphosphonium bromide possesses a unique property - its positively charged phosphonium group interacts with the negatively charged mitochondrial membrane. This allows the molecule to accumulate within mitochondria, the cell's energy-producing organelles. This property makes it a valuable tool for delivering therapeutic agents or imaging probes specifically to mitochondria [].

Apoptosis Induction:

Studies have shown that (4-Pentenyl)triphenylphosphonium bromide can induce apoptosis, a form of programmed cell death. The mechanism of action is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within mitochondria, leading to mitochondrial dysfunction and ultimately cell death []. This property is being explored in the development of new cancer therapies.

Probing Mitochondrial Function:

Due to its selective accumulation in mitochondria, (4-Pentenyl)triphenylphosphonium bromide can be conjugated with fluorescent dyes to create probes for studying mitochondrial function. These probes can be used to measure mitochondrial membrane potential, a key indicator of mitochondrial health [].

Drug Delivery:

The ability of (4-Pentenyl)triphenylphosphonium bromide to target mitochondria makes it a potential carrier for delivering therapeutic drugs to these organelles. This strategy could be particularly beneficial for treating mitochondrial diseases or targeting cancer cells with high metabolic activity [].

Other Applications:

(4-Pentenyl)triphenylphosphonium bromide is also being investigated for its potential applications in other areas, including:

(4-Pentenyl)triphenylphosphonium bromide is a synthetic phosphonium salt characterized by its chemical formula and a molecular weight of approximately 411.31 g/mol. This compound features a triphenylphosphonium cation linked to a 4-pentenyl group, which contributes to its unique reactivity and potential applications in organic synthesis and biological research. It is known for its role as a reagent in various

(4-Pentenyl)triphenylphosphonium bromide is primarily utilized in nucleophilic substitution reactions due to the electrophilic nature of the phosphonium ion. It can participate in:

- Alkylation reactions: The 4-pentenyl group can act as a nucleophile, allowing for the formation of new carbon-carbon bonds.

- Synthesis of indolizines: This compound has been employed in the preparation of polysubstituted indolizines, which are important structures in medicinal chemistry .

- Formation of phosphonium ylides: Upon treatment with strong bases, it can generate ylides that are useful intermediates in various organic transformations .

(4-Pentenyl)triphenylphosphonium bromide can be synthesized through several methods:

- Reaction of triphenylphosphine with 4-pentenyl bromide: This straightforward method involves treating triphenylphosphine with 4-pentenyl bromide under appropriate conditions to yield the desired phosphonium salt.

- Use of other alkyl halides: Variations in alkyl halides can lead to different derivatives of triphenylphosphonium salts, expanding the scope of potential applications .

(4-Pentenyl)triphenylphosphonium bromide is unique due to its specific 4-pentenyl group, which enhances its reactivity compared to other phosphonium salts. Its role in synthesizing complex organic molecules distinguishes it from simpler derivatives like triphenylphosphine or benzyltriphenylphosphonium chloride.

Interaction studies involving (4-Pentenyl)triphenylphosphonium bromide typically focus on its reactivity with biological molecules. Research has indicated that phosphonium salts can interact with cellular membranes, potentially affecting membrane integrity and function. Further studies are needed to elucidate the specific mechanisms by which this compound interacts with biomolecules and its implications for biological systems .

Fundamental Reaction Mechanisms

The traditional synthesis of (4-pentenyl)triphenylphosphonium bromide relies on the well-established nucleophilic substitution mechanism between triphenylphosphine and 4-pentenyl bromide. This reaction proceeds through an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the carbon adjacent to the bromine in 4-pentenyl bromide. The reaction can be represented by the equation Ph₃P + BrCH₂CH₂CH₂CH=CH₂ → Ph₃P⁺CH₂CH₂CH₂CH=CH₂Br⁻, where Ph represents a phenyl group.

The nucleophilic attack by phosphines on alkyl halides represents one of the most reproducible reactions for phosphonium salt synthesis. The formation of these phosphonium salts can be easily monitored using phosphorus-31 nuclear magnetic resonance spectroscopy, as both starting phosphines and phosphonium salt products produce single peaks in decoupled ³¹P nuclear magnetic resonance spectroscopy that can be integrated to obtain product ratios. Research has demonstrated that electrophiles with larger, more polarizable halogens show greater reactivity as SN2 substrates, with the reactivity order following iodide > bromide > chloride patterns.

Conventional Reaction Conditions and Solvent Systems

Traditional synthetic approaches typically employ organic solvents such as tetrahydrofuran under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile. Studies have shown that alcoholic solvents can provide unique advantages in phosphonium salt formation. Research on related compounds demonstrates that when triarylphosphines react with dibromoalkanes in alcoholic solvents, unexpected halogen exchange occurs, whereby one halogen atom is replaced by hydrogen.

A comprehensive study on butyltriphenylphosphonium bromide synthesis provides insights into optimal reaction conditions. The synthetic method involves placing 1 mole of triphenylphosphine into a reaction vessel under inert gas replacement, adding 800-1200 milliliters of alcohol solvent and 2-10 grams of anion-exchange resin catalyst. After achieving reflux conditions, 0.95-1.05 moles of alkyl bromide are slowly added, followed by stirring under reflux for 20-30 hours. Upon reaction completion, the mixture is cooled to less than 20°C, the catalyst is filtered, and the mother liquor undergoes freezing crystallization at temperatures between -5°C and -20°C.

Yield Optimization and Purification Strategies

Traditional methods have achieved significant yields through careful optimization of reaction parameters. In one exemplary procedure, 1 mole of triphenylphosphine was combined with 0.98 moles of butyl bromide in ethanol with anion exchange resin catalyst, resulting in a 95.9% yield after 22 hours of reflux stirring. The product exhibited a melting point of 241-242°C, confirming the high purity achievable through traditional methods.

The driving force behind phosphonium salt formation reactions is the formation of strong phosphorus-oxygen double bonds when phosphine oxides are produced as byproducts. This thermodynamic favorability ensures high conversion rates under appropriate conditions. The reaction displays first-order kinetics due to the prevalence of tight or solvent-separated ion pairs in solution.

| Reaction Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 50-150°C | Direct correlation with reaction rate |

| Reaction Time | 20-30 hours | Plateau effect after 24 hours |

| Molar Ratio (Phosphine:Bromide) | 1:0.95-1.05 | Optimal at 1:1 |

| Solvent Volume | 800-1200 mL per mole | Adequate for proper mixing |

The Wittig reaction mechanism involving (4-pentenyl)triphenylphosphonium bromide represents a fundamental transformation in organic synthesis, where the phosphonium salt serves as a precursor to the active ylide species [9] [14]. The compound, with molecular formula C23H24BrP and molecular weight 411.32 g/mol, exhibits a melting point range of 194-196°C and appears as a white crystalline solid with hygroscopic properties [1] [4].

Ylide Formation Mechanism

The formation of phosphorus ylides from (4-pentenyl)triphenylphosphonium bromide follows a well-established deprotonation mechanism [14] [32]. The positively charged phosphorus atom functions as a strong electron-withdrawing group, which significantly activates the neighboring carbon atom, rendering it weakly acidic [32]. The process begins with the nucleophilic attack of triphenylphosphine on 4-pentenyl bromide via an SN2 reaction mechanism, followed by subsequent deprotonation using a strong base such as n-butyllithium [9] [23].

The ylide formation proceeds through a two-step mechanism where the phosphonium salt undergoes deprotonation at the carbon adjacent to phosphorus [34]. The resulting ylide exists as a neutral, dipolar compound with adjacent positive and negative charges, exhibiting zwitterionic character [23] [38]. The 4-pentenyl chain in this specific phosphonium salt provides additional stabilization through potential conjugation effects, though the terminal alkene group remains relatively distant from the ylide center [33].

Kinetic and Thermodynamic Factors

Research demonstrates that ylide stability is influenced by multiple factors including substitution patterns, resonance stabilization, and steric effects [35]. For (4-pentenyl)triphenylphosphonium bromide, the triphenylphosphine moiety provides moderate stabilization compared to trialkylphosphines, while the pentenyl chain contributes minimal electronic stabilization due to its saturated alkyl character [33] [35].

The kinetics of ylide formation show strong dependence on base strength and reaction conditions [10]. Studies indicate that concentrated sodium hydroxide can effectively deprotonate certain stabilized phosphonium salts, though most reactions require stronger bases like butyllithium for efficient ylide generation [32]. The reaction temperature and solvent choice significantly impact both the rate of ylide formation and its subsequent stability [34].

Stereochemical Considerations

The stereochemistry of ylide formation from (4-pentenyl)triphenylphosphonium bromide follows predictable patterns based on the electronic environment around the phosphorus center [39]. The ylide carbon adopts a planar geometry with the negative charge delocalized through resonance with the positively charged phosphorus [21]. The 4-pentenyl substituent maintains its original configuration during ylide formation, as the deprotonation occurs at a site remote from the alkene functionality [33].

Table 1: Basic Chemical Properties of (4-Pentenyl)triphenylphosphonium Bromide

| Property | Value |

|---|---|

| IUPAC Name | pent-4-enyl(triphenyl)phosphanium bromide |

| Molecular Formula | C23H24BrP |

| CAS Number | 56771-29-0 |

| Molecular Weight (g/mol) | 411.32 |

| Melting Point (°C) | 194-196 |

| Physical State | Solid |

| Appearance | White crystalline solid |

| Sensitivity | Hygroscopic |

| InChI Key | KANICXDUFCDRDS-UHFFFAOYSA-M |

| PubChem CID | 10093022 |

| Beilstein Number | 4171464 |

Alkene Construction Mechanisms via Carbonyl Olefination

The alkene construction mechanism involving (4-pentenyl)triphenylphosphonium bromide proceeds through the classical Wittig olefination pathway, where the derived ylide reacts with aldehydes or ketones to form new carbon-carbon double bonds [11] [16]. This transformation represents one of the most reliable methods for alkene synthesis, offering precise control over double bond location and stereochemistry [17] [23].

Oxaphosphetane Formation Dynamics

The mechanism of carbonyl olefination begins with the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon [16] [20]. This initial addition step leads to the formation of a betaine intermediate, characterized by a zwitterionic structure with negative charge on oxygen and positive charge on phosphorus [38]. The betaine rapidly undergoes ring closure to form a four-membered oxaphosphetane intermediate [36] [37].

Recent computational studies reveal that oxaphosphetane formation occurs through a two-stage, one-step mechanism [36]. The first stage involves carbon-carbon bond formation at a distance of approximately 2.02 Å, while the second stage encompasses phosphorus-oxygen bond formation at 2.06 Å [36]. This process deviates from the traditional [2+2] cycloaddition model, instead proceeding through an asynchronous pathway where electronic reorganization occurs in distinct phases [36].

The oxaphosphetane intermediate represents a critical species in the reaction coordinate, typically lying 5-10 kcal/mol below the starting materials [36]. The stability of this intermediate depends on the substituents on both the ylide and carbonyl components, with electron-withdrawing groups generally stabilizing the four-membered ring structure [37].

Stereochemical Control Mechanisms

The stereochemical outcome of alkene formation is determined primarily during the initial nucleophilic attack and oxaphosphetane formation steps [39] [40]. For unstabilized ylides derived from (4-pentenyl)triphenylphosphonium bromide, the reaction typically favors Z-alkene formation due to kinetic control [11] [37]. This selectivity arises from the preferential formation of cis-oxaphosphetane intermediates, which experience reduced 1,2-steric interactions compared to their trans counterparts [40].

The presence of lithium salts can dramatically alter the stereochemical outcome by promoting equilibration between oxaphosphetane diastereomers [37]. Under lithium-free conditions, the reaction maintains high kinetic selectivity, while lithium-present conditions favor thermodynamic control leading to E-alkene products [40]. The 4-pentenyl substituent in this phosphonium salt provides minimal steric influence on the stereochemical outcome due to its flexible alkyl chain nature [39].

Decomposition Pathways

The final step in alkene construction involves the irreversible decomposition of the oxaphosphetane intermediate [16] [23]. This process occurs through a retro-[2+2] cycloaddition mechanism, breaking both the phosphorus-oxygen and carbon-carbon bonds within the four-membered ring [16]. The driving force for this decomposition is the formation of the highly stable phosphine oxide product, which exhibits a strong phosphorus-oxygen double bond [23].

The activation energy for oxaphosphetane decomposition typically ranges from 5-8 kcal/mol, making this step rapid under normal reaction conditions [36]. The energy released during phosphine oxide formation (25-35 kcal/mol) renders the overall transformation highly exothermic and essentially irreversible [36].

Table 2: Wittig Reaction Mechanism Steps

| Step | Description | Energy Barrier | Stereochemical Outcome |

|---|---|---|---|

| Ylide Formation | Deprotonation of phosphonium salt by strong base | High (requires strong base) | No stereochemistry involved |

| Nucleophilic Attack | Ylide carbon attacks carbonyl carbon | Moderate | Determines E/Z selectivity |

| Betaine Formation | Formation of zwitterionic intermediate | Low (rapid equilibrium) | Maintains configuration |

| Oxaphosphetane Formation | Ring closure to four-membered intermediate | Low (thermodynamically favored) | Retention of configuration |

| Decomposition | Breakdown of oxaphosphetane | Very low (irreversible) | Configuration preserved |

| Product Formation | Alkene and phosphine oxide formation | Thermodynamically favorable | Final E/Z ratio established |

Nucleophilic Displacement Reactions at Phosphorus Centers

Nucleophilic displacement reactions at the phosphorus center of (4-pentenyl)triphenylphosphonium bromide follow distinct mechanistic pathways that differ significantly from analogous reactions at carbon centers [24] [47]. These transformations, designated as SN2@P reactions, proceed through associative mechanisms that can involve the formation of stable pentacoordinate phosphorus intermediates [26] [29].

Mechanism and Intermediates

The nucleophilic substitution at phosphorus centers proceeds through an SN2@P mechanism characterized by backside attack of the nucleophile [30] [47]. Unlike SN2@C reactions that proceed through a single transition state, SN2@P reactions often involve the formation of stable trigonal bipyramidal intermediates [26] [29]. These pentacoordinate species represent genuine intermediates rather than transition states, fundamentally altering the reaction coordinate [47].

The approach of nucleophiles to the phosphorus center in (4-pentenyl)triphenylphosphonium bromide follows predictable stereochemical patterns [30]. The reaction typically results in inversion of configuration at phosphorus, similar to SN2@C mechanisms, though the presence of stable intermediates can complicate the stereochemical analysis [26]. The trigonal bipyramidal geometry of the intermediate places the incoming nucleophile and leaving group in apical positions, with the three phenyl groups occupying equatorial sites [29].

Kinetic and Thermodynamic Parameters

The kinetics of nucleophilic displacement at phosphorus centers show second-order behavior, with the rate depending on both nucleophile and substrate concentrations [25] [42]. However, the activation energies for SN2@P reactions are generally lower than corresponding SN2@C processes due to the more diffuse d-orbitals of phosphorus and the possibility of hypervalent intermediate formation [47].

Rate constants for phosphonium salt hydrolysis demonstrate significant dependence on the electronic nature of substituents [42]. Electron-withdrawing groups accelerate the reaction by stabilizing the negative charge developed during nucleophilic attack, while electron-donating substituents retard the process [42]. The 4-pentenyl group in this compound provides minimal electronic influence due to its aliphatic nature and distance from the phosphorus center [25].

Leaving Group Effects

The leaving group ability in nucleophilic displacement reactions at phosphorus follows the established order: I⁻ > Br⁻ > Cl⁻ [24]. For (4-pentenyl)triphenylphosphonium bromide, the bromide anion serves as a moderately good leaving group, facilitating displacement reactions under appropriate conditions [25]. The strength of the phosphorus-bromine bond influences both the reaction rate and the stability of potential intermediates [30].

Solvent effects play a crucial role in determining the reaction pathway and rate [25]. Polar aprotic solvents generally accelerate nucleophilic displacement by stabilizing the charged transition states and intermediates [24]. The solvation of the leaving bromide anion affects both the forward and reverse reaction rates, with strong solvating solvents favoring product formation [25].

Electronic and Steric Factors

The electronic environment around the phosphorus center significantly influences the reactivity toward nucleophilic displacement [29]. The three phenyl groups in (4-pentenyl)triphenylphosphonium bromide provide electron withdrawal through their π-system, making the phosphorus center more electrophilic and susceptible to nucleophilic attack [31]. This electronic activation is partially offset by the steric hindrance imposed by the bulky phenyl substituents [29].

The 4-pentenyl substituent contributes minimal steric hindrance to nucleophilic approach due to its linear alkyl chain structure [28]. However, the terminal alkene functionality may participate in secondary interactions or provide sites for subsequent chemical transformations [31]. The overall steric environment around phosphorus determines both the accessibility for nucleophilic attack and the stability of any pentacoordinate intermediates formed [29].

Table 3: Nucleophilic Displacement Reaction Parameters at Phosphorus Centers

| Parameter | Phosphorus Center Value | Comparison to Carbon |

|---|---|---|

| Mechanism Type | SN2@P (associative) | Similar to SN2@C but can form stable intermediates |

| Rate Law | Second order overall | Same second-order kinetics |

| Stereochemistry | Inversion at phosphorus | Similar inversion mechanism |

| Leaving Group Ability | Halides: I⁻ > Br⁻ > Cl⁻ | Same leaving group order |

| Nucleophile Requirements | Strong nucleophiles preferred | Similar nucleophile requirements |

| Solvent Effects | Polar aprotic solvents favor reaction | Similar solvent preferences |

| Temperature Dependence | Higher temperatures increase rate | Less temperature sensitive |

| Activation Energy | Lower than SN2@C reactions | Generally lower activation barriers |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant